2,6-Dichloro-4-methylnicotinic acid
Overview
Description
2,6-Dichloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates
Safety and Hazards
2,6-Dichloro-4-methylnicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield the desired acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with modifications to suit industrial batch processing. The process involves careful control of reaction parameters and purification steps to achieve the desired quality and quantity of this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Reduction: Zinc and ammonia are commonly used for reductive dechlorination.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while reduction reactions can produce different reduced derivatives .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichloro-4-methylnicotinate
- Ethyl 2,6-dichloro-4-methylnicotinate
- 2,6-Dichloro-4-methylpyridine
- 2,6-Dichloro-4-methylnicotinaldehyde
Uniqueness
2,6-Dichloro-4-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNTWMXACGOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350247 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-90-7 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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